molecular formula C17H13ClN2O3 B10770244 (7Z)-N-(4-chlorophenyl)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide

(7Z)-N-(4-chlorophenyl)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide

Cat. No.: B10770244
M. Wt: 328.7 g/mol
InChI Key: ZRURMLHGCOJTNX-HMMYKYKNSA-N
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Description

Compound 2, identified by the PubMed ID 21105727, is a synthetic organic compound. Its IUPAC name is (6E)-N-(4-chlorophenyl)-6-(hydroxyimino)-2-oxatricyclo[5.4.0.0^{3,5}]undeca-1(11),7,9-triene-3-carboxamide . This compound has been studied for its biological activity, particularly in relation to its interactions with metabotropic glutamate receptors.

Preparation Methods

The synthesis of compound 2 involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for compound 2 would likely involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Compound 2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

Compound 2 has been extensively studied for its applications in scientific research. It is particularly noted for its interactions with metabotropic glutamate receptors, specifically mGlu2 and mGlu3 receptors . These interactions make it a valuable tool in the study of neurological processes and potential therapeutic applications for neurological disorders.

Mechanism of Action

The mechanism of action of compound 2 involves its binding to metabotropic glutamate receptors. It acts as a negative allosteric modulator at the mGlu2 receptor and a positive allosteric modulator at the mGlu3 receptor . This modulation affects the signaling pathways associated with these receptors, influencing various neurological processes. The molecular targets and pathways involved include the regulation of neurotransmitter release and synaptic plasticity .

Comparison with Similar Compounds

Compound 2 can be compared with other similar compounds that interact with metabotropic glutamate receptors. Some of these similar compounds include other allosteric modulators of mGlu2 and mGlu3 receptors . What sets compound 2 apart is its dual modulatory activity, acting as both a negative and positive allosteric modulator at different receptors. This unique property makes it a valuable compound for studying the complex regulation of glutamate signaling in the brain .

Properties

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

IUPAC Name

(7Z)-N-(4-chlorophenyl)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide

InChI

InChI=1S/C17H13ClN2O3/c18-10-5-7-11(8-6-10)19-16(21)17-9-13(17)15(20-22)12-3-1-2-4-14(12)23-17/h1-8,13,22H,9H2,(H,19,21)/b20-15+

InChI Key

ZRURMLHGCOJTNX-HMMYKYKNSA-N

Isomeric SMILES

C1C\2C1(OC3=CC=CC=C3/C2=N\O)C(=O)NC4=CC=C(C=C4)Cl

Canonical SMILES

C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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